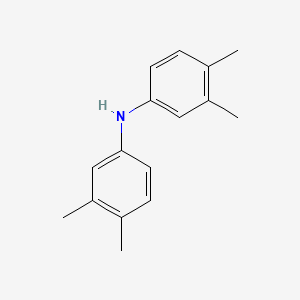

Bis-(3,4-dimethyl-phenyl)-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-3,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-11-5-7-15(9-13(11)3)17-16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQQPEKHINRTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346741 | |

| Record name | N-(3,4-Dimethylphenyl)-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55389-75-8 | |

| Record name | N-(3,4-Dimethylphenyl)-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,4-dimethylphenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-(3,4-dimethyl-phenyl)-amine

CAS Number: 55389-75-8

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(3,4-dimethyl-phenyl)-amine, also known as N,N-bis(3,4-dimethylphenyl)amine, is a secondary diarylamine with the CAS number 55389-75-8.[1][2] Primarily recognized for its application in materials science as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs), its core diarylamine structure is also a key pharmacophore in numerous biologically active compounds.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores the broader context of diarylamines in drug development, discussing their cytotoxic and kinase inhibitory activities, to provide a relevant perspective for researchers in the life sciences.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a colorless to pale yellow crystalline powder.[5] It exhibits solubility in common organic solvents such as ether, alcohol, and benzene.[5] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55389-75-8 | [1][2] |

| Molecular Formula | C16H19N | [1][5] |

| Molecular Weight | 225.33 g/mol | [1][5] |

| Melting Point | 110-132 °C | [5] |

| Boiling Point (Predicted) | 367.0 ± 11.0 °C | [5] |

| Density (Predicted) | 1.021 ± 0.06 g/cm³ | [5] |

| Purity | >97% | [1] |

| pKa (Predicted) | 2.06 ± 0.50 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

A general synthetic approach involves the reaction of 3,4-dimethylaniline with an appropriately substituted 3,4-dimethylphenyl halide (e.g., 4-iodo-1,2-dimethylbenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Experimental Protocol for Buchwald-Hartwig Amination

The following is a representative, generalized protocol for the synthesis of diarylamines like this compound. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may be optimized for this particular transformation.

Materials:

-

3,4-Dimethylaniline

-

4-Iodo-1,2-dimethylbenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or another suitable base

-

Anhydrous toluene or other suitable solvent

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, the phosphine ligand, and the base.

-

Add a solution of 3,4-dimethylaniline and 4-iodo-1,2-dimethylbenzene in anhydrous toluene.

-

Heat the reaction mixture at a specified temperature (typically 80-110 °C) with stirring for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

A generalized workflow for this synthesis is depicted in the following diagram.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the two phenyl rings. The methyl groups will appear as singlets in the aliphatic region (around 2.2-2.4 ppm). The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with distinct peaks for the substituted and unsubstituted carbons. The methyl carbons will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this secondary amine will exhibit a characteristic N-H stretching vibration in the range of 3350-3310 cm⁻¹.[6] The C-N stretching vibration for aromatic amines is typically observed between 1335-1250 cm⁻¹.[6] Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (225.33 g/mol ). Fragmentation patterns may involve the loss of methyl groups or cleavage of the C-N bond.

Applications

Organic Light-Emitting Diodes (OLEDs)

The primary application of this compound is in the field of materials science, where it serves as a hole-transporting material (HTM) in the fabrication of OLEDs.[1] The diarylamine moiety provides good thermal stability and the ability to form stable amorphous films, which are crucial for the longevity and efficiency of OLED devices.

Relevance in Drug Development

While this compound itself is not a known therapeutic agent, its core diarylamine structure is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[3][4]

Cytotoxic and Anticancer Activity: Many diarylamine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][7] Some of these compounds have demonstrated potent anti-proliferative activity.[7] For instance, certain diarylamine-guided carboxamide derivatives have shown significant cytotoxic effects on human gastric cancer (SGC-7901), melanoma (A875), and hepatocellular carcinoma (HepG2) cell lines.[3]

Kinase Inhibition: The diarylamine scaffold is a common feature in many kinase inhibitors.[8][9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Diarylamine derivatives have been developed as inhibitors of various kinases, including EGFR (Epidermal Growth Factor Receptor) and IGF1R (Insulin-like Growth Factor 1 Receptor), which are important targets in cancer therapy.[8] Some diarylamine compounds have been found to inhibit Mer tyrosine kinase, a proto-oncogene associated with several types of tumors.[10]

The general relationship between the diarylamine scaffold and its potential as a kinase inhibitor is illustrated below.

Conclusion

This compound is a compound with a well-established role in materials science, particularly in the development of OLEDs. While its direct application in drug development has not been explored, its core diarylamine structure is of significant interest to medicinal chemists. The synthetic accessibility of this class of compounds, coupled with the proven biological activity of many of its derivatives, suggests that further investigation into the pharmacological potential of substituted bis-(3,4-dimethyl-phenyl)-amines could be a fruitful area of research for the development of novel therapeutics. This guide provides a foundational understanding of this compound for professionals in both materials science and drug discovery.

References

- 1. Cas 55389-75-8 | this compound [finechemical.net]

- 2. This compound | 55389-75-8 [amp.chemicalbook.com]

- 3. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Diarylamino-pyrimidines as kinase inhibitors co-targeting IGF1R and EGFR(L⁸⁵⁸R/T⁷⁹⁰M) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis-(3,4-dimethyl-phenyl)-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of Bis-(3,4-dimethyl-phenyl)-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No: 55389-75-8). The information is compiled for professionals in research and development, with a focus on structured data, experimental methodologies, and logical workflows.

Core Chemical Properties

This compound is a symmetrical diarylamine. Its core structure, consisting of two dimethylphenyl rings linked by a secondary amine, makes it a valuable building block in materials science and medicinal chemistry.

Identifiers and Structure

| Identifier | Value | Citation |

| Chemical Name | N-(3,4-dimethylphenyl)-3,4-dimethylaniline | [1] |

| Synonyms | Bis(3,4-xylyl)amine, Di(3,4-dimethylphenyl)amine | [2] |

| CAS Number | 55389-75-8 | [1] |

| Molecular Formula | C₁₆H₁₉N | [1][3] |

| Molecular Weight | 225.33 g/mol | [3][4] |

| Chemical Structure |

| |

| InChI | InChI=1S/C16H19N/c1-11-5-7-15(9-13(11)3)17-16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 | [5] |

| SMILES | Cc1ccc(Nc2ccc(C)c(C)c2)cc1C | [6] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note a discrepancy in the reported melting point across different suppliers, which may be due to varying purity levels or measurement conditions.

| Property | Value | Citation |

| Appearance | White to light yellow powder or crystalline solid. | [1][6] |

| Melting Point | 110 °C or 130-132 °C | [1][3][7] |

| Boiling Point | 367.0 ± 11.0 °C (Predicted) | [1][7] |

| Density | 1.021 ± 0.06 g/cm³ (Predicted) | [1][7] |

| pKa | 2.06 ± 0.50 (Predicted) | [1][3] |

| Solubility | Soluble in common organic solvents such as ether, alcohol, and benzene. | [1] |

| Purity | Typically >97% (by GC) | [3][6] |

Synthesis and Experimental Protocols

While a general synthesis involving the alkylation of 3,4-xylylamine has been noted, a more modern and versatile method for preparing diarylamines is the Buchwald-Hartwig amination.[1][8] This palladium-catalyzed cross-coupling reaction offers high yields and broad functional group tolerance, making it ideal for research and drug development settings.[8][9]

Proposed Synthesis: Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 4-bromo-1,2-dimethylbenzene and 3,4-dimethylaniline.

Reaction Scheme: (3,4-dimethylphenyl)Br + H₂N(3,4-dimethylphenyl) ---(Pd catalyst, Ligand, Base)--> (3,4-dimethylphenyl)₂NH

Materials and Reagents:

-

4-Bromo-1,2-dimethylbenzene

-

3,4-Dimethylaniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Experimental Protocol:

-

Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 0.02 mmol, 1 mol%), XPhos (e.g., 0.06 mmol, 3 mol%), and Sodium tert-butoxide (2.8 mmol).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times.

-

Reagent Addition: Under a positive flow of nitrogen, add 4-Bromo-1,2-dimethylbenzene (2.0 mmol), 3,4-dimethylaniline (2.2 mmol), and anhydrous toluene (10 mL).

-

Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic and Analytical Characterization

No experimental spectra for this compound are publicly available. However, based on its structure and data from analogous compounds, the following characteristics can be predicted.

Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale / Comparison |

| ¹H-NMR | - Aromatic Protons (Ar-H): Multiplets in the range of δ 6.8-7.2 ppm. - Amine Proton (N-H): A broad singlet, potentially around δ 5.5-6.5 ppm. - Methyl Protons (-CH₃): Multiple singlets around δ 2.1-2.3 ppm. | The chemical shifts are estimated based on typical values for substituted anilines and xylenes. The four methyl groups may be chemically equivalent or non-equivalent depending on the rotational barrier around the C-N bonds, leading to one or two distinct singlets.[10] |

| ¹³C-NMR | - Aromatic Carbons (Ar-C): Signals in the range of δ 115-145 ppm. - Methyl Carbons (-CH₃): Signals around δ 20 ppm. | Diarylamine structures show characteristic aromatic carbon signals, with the C-N ipso-carbon appearing further downfield.[10] |

| FT-IR | - N-H Stretch: A sharp to medium band around 3400 cm⁻¹. - C-N Stretch: A band in the 1250-1350 cm⁻¹ region. - Aromatic C-H Stretch: Bands above 3000 cm⁻¹. - Aromatic C=C Stretch: Bands in the 1500-1600 cm⁻¹ region. | These assignments are characteristic for secondary aromatic amines.[11] |

| Mass Spec. | - [M+H]⁺: Predicted at m/z 226.1590. - [M]⁺: Predicted at m/z 225.1512. | Predicted collision cross-section data for various adducts is available, which can aid in identification in complex matrices.[5] |

Analytical Workflow

The purity and identity of the synthesized compound must be confirmed through a standard analytical workflow.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. Cas 55389-75-8 | this compound [finechemical.net]

- 4. This compound | 55389-75-8 [chemicalbook.com]

- 5. PubChemLite - Bis(3,4-dimethylphenyl)amine (C16H19N) [pubchemlite.lcsb.uni.lu]

- 6. cymitquimica.com [cymitquimica.com]

- 7. This compound | 55389-75-8 [amp.chemicalbook.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

Bis-(3,4-dimethyl-phenyl)-amine molecular weight

An In-depth Guide to the Molecular Weight of Bis-(3,4-dimethyl-phenyl)-amine

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular weight is fundamental. This guide provides a detailed breakdown of the molecular weight of this compound, a compound relevant in various research and development applications.

Molecular Identity

This compound, also known as N-(3,4-dimethylphenyl)-3,4-dimethylaniline, is an organic compound with the chemical formula C16H19N[1][2][3]. It is recognized by its CAS number 55389-75-8[1][2][3]. This compound is noted as an important intermediate in the production of organic light-emitting diodes (OLEDs)[2].

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C16H19N indicates that each molecule of this compound contains 16 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom.

Atomic Weights of Constituent Elements

To calculate the molecular weight, the standard atomic weights of carbon, hydrogen, and nitrogen are utilized. The International Union of Pure and Applied Chemistry (IUPAC) provides standard atomic weight values. For many elements, these are expressed as intervals due to natural isotopic variation. For practical calculations, a conventional value is often used.

| Element | Symbol | Quantity | Standard Atomic Weight Interval | Conventional Atomic Weight ( g/mol ) |

| Carbon | C | 16 | [12.0096, 12.0116][4] | 12.011 |

| Hydrogen | H | 19 | [1.00784, 1.00811][5][6][7] | 1.008[5][6] |

| Nitrogen | N | 1 | [14.00643, 14.00728][8][9] | 14.007[9][10] |

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the quantity of each element by its atomic weight and summing the results.

Calculation Methodology:

Molecular Weight = (Number of Carbon atoms × Atomic Weight of Carbon) + (Number of Hydrogen atoms × Atomic Weight of Hydrogen) + (Number of Nitrogen atoms × Atomic Weight of Nitrogen)

Molecular Weight = (16 × 12.011) + (19 × 1.008) + (1 × 14.007) Molecular Weight = 192.176 + 19.152 + 14.007 Molecular Weight = 225.335 g/mol

This calculated value aligns with the reported molecular weights from various chemical suppliers and databases, which are typically cited as 225.33 g/mol or 225.34 g/mol [1][2][11].

Summary of Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C16H19N | [1][2][3][11][12] |

| Calculated Molecular Weight | 225.335 g/mol | |

| Reported Molecular Weight | 225.33 g/mol | [1][2] |

| Reported Molecular Weight | 225.34 g/mol | [11] |

| Monoisotopic Mass | 225.15175 Da | [12] |

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of this compound.

Caption: Workflow for calculating the molecular weight of this compound.

References

- 1. This compound | 55389-75-8 [chemicalbook.com]

- 2. Cas 55389-75-8 | this compound [finechemical.net]

- 3. chembk.com [chembk.com]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 8. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 9. Nitrogen - Wikipedia [en.wikipedia.org]

- 10. #7 - Nitrogen - N [hobart.k12.in.us]

- 11. cymitquimica.com [cymitquimica.com]

- 12. PubChemLite - Bis(3,4-dimethylphenyl)amine (C16H19N) [pubchemlite.lcsb.uni.lu]

Technical Guide: Physicochemical Properties of Bis-(3,4-dimethyl-phenyl)-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties, with a specific focus on the melting point, of Bis-(3,4-dimethyl-phenyl)-amine. The information is intended to support research and development activities involving this compound.

Compound Identification and Properties

This compound, also known as N-(3,4-dimethylphenyl)-3,4-dimethylaniline, is an organic compound that serves as an important intermediate in the synthesis of organic light-emitting diodes (OLEDs) and can be utilized as a catalyst in various organic reactions.[1][2] Its appearance is noted as a colorless to pale yellow crystal or crystalline solid.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 55389-75-8 | [1][2] |

| Molecular Formula | C₁₆H₁₉N | [1][2] |

| Molecular Weight | 225.33 g/mol | [1][2] |

| Melting Point | 110 °C | [1][2] |

| 130-132 °C | [1] | |

| Boiling Point | 367.0 ± 11.0 °C (Predicted) | [1] |

| Appearance | Colorless to pale yellow crystal or crystalline solid | [1] |

| Purity | >97% | [2] |

Note: Discrepancies exist in the reported melting point values in available literature. Researchers should consider empirical verification for their specific sample.

Experimental Protocol: Melting Point Determination

While specific experimental details for the melting point determination of this compound are not extensively documented in the provided search results, a standard and widely accepted methodology is the capillary melting point method.

Objective: To determine the melting point range of a solid crystalline sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample requires grinding)

-

Sample of this compound

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystalline solid using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube onto the powdered sample to pack a small amount of the compound into the tube. The sample should be tightly packed to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate:

-

For an unknown sample or for a first approximation, a rapid heating rate (e.g., 10-15 °C per minute) can be used to determine an approximate melting range.

-

For a precise measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point found in the first run. Then, decrease the heating rate to 1-2 °C per minute.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process starting from 3,4-xylyl bromide.[1] The logical workflow for this synthesis is outlined below.

Caption: Synthesis workflow for this compound.

References

Technical Guide: Physicochemical Properties of Bis-(3,4-dimethyl-phenyl)-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for Bis-(3,4-dimethyl-phenyl)-amine (CAS No. 55389-75-8). The information has been compiled from various sources to support research and development activities.

Core Physicochemical Data

This compound, also known as N-(3,4-dimethylphenyl)-3,4-dimethylaniline, is a colorless to pale yellow crystalline solid.[1] It is recognized as an important intermediate in the production of organic light-emitting diodes (OLEDs) and has applications in the synthesis of pharmaceuticals and as an industrial catalyst. Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N | ChemicalBook |

| Molecular Weight | 225.33 g/mol | ChemicalBook |

| Melting Point | 110 °C | Anbu Chem |

| Boiling Point (Predicted) | 367.0 ± 11.0 °C | ChemicalBook |

| Density (Predicted) | 1.021 ± 0.06 g/cm³ | ChemicalBook |

| Appearance | Colorless to pale yellow crystal or crystalline solid | ChemBK[1] |

Solubility Profile

| Solvent | Solubility Description | Source |

| Ether | Has certain solubility | ChemBK[1] |

| Alcohol | Has certain solubility | ChemBK[1] |

| Benzene | Has certain solubility | ChemBK[1] |

Note: The lack of quantitative data necessitates that researchers perform their own solubility studies to determine the precise solubility in solvents relevant to their specific applications.

Experimental Protocols

Detailed experimental protocols for the determination of this compound solubility were not found in the public domain. Researchers should employ standard methods for solubility determination, such as the shake-flask method followed by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to quantify the concentration of the dissolved compound in the supernatant.

Synthesis Workflow

This compound can be synthesized in a two-step process. The general workflow for this synthesis is outlined below.

Caption: A simplified diagram illustrating the two-step synthesis of this compound.

The synthesis commences with the reaction of 3,4-xylyl bromide with ammonia to yield the intermediate, 3,4-xylylamine.[1] This intermediate subsequently undergoes an alkylation reaction to produce the final product, this compound.[1]

Signaling Pathways

There is no information available in the reviewed literature regarding any signaling pathways associated with this compound. Its primary applications appear to be in materials science and as a chemical intermediate rather than as a biologically active agent.

References

An In-depth Technical Guide to the Synthesis of Bis-(3,4-dimethyl-phenyl)-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for bis-(3,4-dimethyl-phenyl)-amine (CAS No. 55389-75-8), a key intermediate in the development of organic light-emitting diodes (OLEDs), fluorescent materials, and other specialty chemicals. The document focuses on established catalytic cross-coupling reactions, providing representative experimental protocols and quantitative data to facilitate laboratory-scale synthesis.

Introduction

This compound, also known as N-(3,4-dimethylphenyl)-3,4-dimethylaniline, is a secondary arylamine with the molecular formula C₁₆H₁₉N. Its structure, featuring two electron-rich xylene rings bridged by a nitrogen atom, makes it a valuable building block for advanced materials. The primary challenge in its synthesis lies in the efficient formation of the carbon-nitrogen (C-N) bond between the two aryl groups. Modern organometallic catalysis provides the most effective solutions for this transformation.

Core Synthesis Pathways

The construction of the diarylamine scaffold of this compound is predominantly achieved through two powerful cross-coupling methodologies: the Buchwald-Hartwig Amination and the Ullmann Condensation. While other methods like direct alkylation exist, they often lack the specificity and yield of these catalytic approaches.

-

Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[1][2] This method is widely favored in modern organic synthesis due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide array of sophisticated catalysts and ligands that allow for high yields.[1]

-

Ullmann Condensation (Goldberg Reaction) : A copper-catalyzed reaction between an aryl halide and an amine. Historically, this reaction required harsh conditions, such as high temperatures (often exceeding 200°C).[3] However, the development of new ligand systems has enabled milder reaction conditions, making it a viable, and often more economical, alternative to palladium-catalyzed methods.

This guide will focus on a representative protocol for the Buchwald-Hartwig amination, as it represents the current state-of-the-art for this class of transformation.

Experimental Protocols and Data

Representative Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of 3,4-dimethylaniline with 4-bromo-1,2-dimethylbenzene.

Reaction Scheme: (Image of the reaction scheme: 3,4-dimethylaniline + 4-bromo-1,2-dimethylbenzene -> this compound)

Materials:

-

3,4-Dimethylaniline

-

4-Bromo-1,2-dimethylbenzene (4-bromo-o-xylene)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert argon or nitrogen atmosphere, add Palladium(II) Acetate (Pd(OAc)₂), XPhos ligand, and Potassium tert-butoxide (KOt-Bu).

-

Add 3,4-dimethylaniline and 4-bromo-1,2-dimethylbenzene to the flask.

-

Add anhydrous toluene via syringe.

-

The flask is sealed and the reaction mixture is heated with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and washed with brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the Buchwald-Hartwig synthesis of diarylamines, adapted for the target molecule.

| Parameter | Value / Compound | Molar Ratio / Loading | Notes |

| Aryl Halide | 4-Bromo-1,2-dimethylbenzene | 1.0 eq. | Aryl iodides can also be used and may be more reactive. |

| Amine | 3,4-Dimethylaniline | 1.2 eq. | A slight excess of the amine is common to ensure full conversion. |

| Palladium Source | Pd(OAc)₂ | 1-2 mol% | Pre-catalysts like Pd₂(dba)₃ can also be used. |

| Ligand | XPhos | 2-4 mol% | Other biarylphosphine ligands (e.g., SPhos, RuPhos) are also effective. |

| Base | KOt-Bu | 1.4 eq. | Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) are common alternatives. |

| Solvent | Toluene or 1,4-Dioxane | ~0.1 - 0.5 M | Solvent must be anhydrous. |

| Temperature | 80 - 110 °C | - | Microwave irradiation can significantly reduce reaction times.[1] |

| Reaction Time | 4 - 24 hours | - | Monitored by TLC or GC-MS. |

| Expected Yield | >85% | - | Based on similar reported diarylamine syntheses. |

Synthesis Pathway Visualization

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig synthesis of this compound.

Caption: Catalytic cycle of the Buchwald-Hartwig amination pathway.

Conclusion

The synthesis of this compound is most effectively achieved through palladium-catalyzed Buchwald-Hartwig amination. This method offers high yields and operational simplicity for researchers in materials science and drug development. The provided representative protocol and quantitative data serve as a foundational guide for the laboratory preparation of this important chemical intermediate. While the Ullmann condensation remains a viable alternative, the Buchwald-Hartwig approach generally provides a more reliable and milder route to the target compound.

References

- 1. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP1382599B1 - 2-(2,4 dihydroxyphenyl)-4,6 bis(3,4-dimethylphenyl)-s-triazine and 2-(2,4-dihydroxyphenyl)4(3,4-dimethylphenyl)-6-(2,3-dimethylphenyl)-s-triazine and derivatives thereof as UV-absorber - Google Patents [patents.google.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to Bis-(3,4-dimethyl-phenyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(3,4-dimethyl-phenyl)-amine, also known as N-(3,4-dimethylphenyl)-3,4-dimethylaniline, is a secondary diarylamine with the chemical formula C₁₆H₁₉N.[1][2] This symmetrical aromatic amine consists of two 3,4-dimethylphenyl (3,4-xylyl) groups attached to a central nitrogen atom. While primarily utilized as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and as a precursor for various dyes and specialty chemicals, the diarylamine scaffold is a recognized pharmacophore present in numerous biologically active compounds and approved drugs.[3] This has led to an interest in the potential pharmacological activities of its derivatives.

This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical and physical properties, synthesis methodologies, and the broader context of the biological activities associated with the diarylamine chemical class.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow crystalline solid.[1] It exhibits solubility in common organic solvents such as ether, alcohol, and benzene.[1] Key quantitative physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₉N | [1][2] |

| Molecular Weight | 225.33 g/mol | [3] |

| Melting Point | 110-132 °C | [1][3] |

| Boiling Point (Predicted) | 367.0 ± 11.0 °C | [1] |

| Density (Predicted) | 1.021 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.06 ± 0.50 | [3] |

| Purity (Typical) | >97.0% (GC) | [4] |

| CAS Number | 55389-75-8 | [3] |

Synthesis and Experimental Protocols

General Two-Step Synthesis

A general method for the preparation of this compound involves a two-step process:

-

Formation of the Primary Amine: The reaction of 3,4-xylyl bromide with ammonia to produce 3,4-dimethylaniline.[1]

-

Alkylation: The subsequent alkylation of 3,4-dimethylaniline under appropriate conditions to yield the final product, this compound.[1]

Potential Synthetic Protocols

More sophisticated and widely used methods for the synthesis of diarylamines that could be adapted for this compound include:

-

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with an amine. For the synthesis of this compound, this would entail the coupling of 3,4-dimethylaniline with a 3,4-dimethylphenyl halide (e.g., 4-bromo-1,2-dimethylbenzene) in the presence of a copper catalyst and a base at elevated temperatures.

-

Buchwald-Hartwig Amination: A more modern and versatile palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This method generally proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation. The synthesis of this compound via this route would involve the reaction of 3,4-dimethylaniline with a 3,4-dimethylphenyl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.

Spectroscopic Characterization Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectroscopic properties of secondary diarylamines, the expected characteristic data are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (in the range of 6.5-7.5 ppm), methyl protons (singlets around 2.2 ppm), and a broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons (in the range of 110-150 ppm) and methyl carbons (around 20 ppm). |

| IR Spectroscopy | N-H stretching vibration (a single, weak band around 3350-3310 cm⁻¹), C-N stretching vibration (aromatic, strong band around 1335-1250 cm⁻¹), and C-H stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 225.33 g/mol . |

Biological Activity and Potential Applications in Drug Discovery

While there is a lack of specific studies on the biological activities of this compound, the broader class of diarylamines is of significant interest in medicinal chemistry. Numerous diarylamine derivatives have been developed as therapeutic agents with a wide range of pharmacological activities.

General Biological Activities of Diarylamine Scaffolds

Diarylamine derivatives have been reported to exhibit a variety of biological effects, including:

-

Anticancer Activity: Many diarylamine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5] Some have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

-

Anti-inflammatory and Analgesic Effects: Certain diarylamine derivatives have shown potential as anti-inflammatory and pain-relieving agents.[6]

-

Antimicrobial Activity: Some compounds featuring the diarylamine core have been evaluated for their activity against bacteria and other microorganisms.

Potential Signaling Pathways

The biological effects of diarylamine derivatives are often mediated through their interaction with specific signaling pathways. While no pathways have been directly linked to this compound, related compounds have been shown to modulate pathways such as:

-

MAPK Signaling Pathway: Some diarylamine-based kinase inhibitors target components of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[6]

-

VEGFR Signaling Pathway: Vascular endothelial growth factor receptor (VEGFR) signaling is critical for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors. Some diarylamine derivatives have been designed to inhibit VEGFR.[6]

-

mTOR and Hedgehog Pathways: These pathways are involved in cell growth, proliferation, and differentiation, and their dysregulation is implicated in cancer. Certain amide-based drugs containing diarylamine-like structures have been shown to interact with these pathways.[6]

Conclusion

This compound is a well-characterized chemical intermediate with established applications in materials science. While its own biological activity has not been extensively investigated, its core diarylamine structure is a privileged scaffold in medicinal chemistry. The synthetic routes to this compound are well-established in principle, primarily through adaptations of the Ullmann condensation or the more modern Buchwald-Hartwig amination.

For researchers in drug discovery, this compound and its derivatives represent a potential starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogues is warranted to fully explore its therapeutic potential. The lack of detailed, publicly available biological data underscores the opportunity for novel research in this area.

References

- 1. chembk.com [chembk.com]

- 2. PubChemLite - Bis(3,4-dimethylphenyl)amine (C16H19N) [pubchemlite.lcsb.uni.lu]

- 3. Cas 55389-75-8 | this compound [finechemical.net]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of Bis-(3,4-dimethyl-phenyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for Bis-(3,4-dimethyl-phenyl)-amine from your supplier and adhere to all applicable safety regulations in your institution and jurisdiction.

Introduction

This compound, also known as N-(3,4-dimethylphenyl)-3,4-dimethylaniline, is a crystalline solid organic compound. It finds application as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other specialty chemicals.[1] As with any chemical substance, a thorough understanding of its properties and potential hazards is crucial for safe handling in a laboratory or industrial setting. This guide provides a consolidated overview of the available safety and handling information for this compound, with a focus on presenting data in a clear and accessible format for technical audiences.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various conditions and for designing appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 55389-75-8 | [1][2] |

| Molecular Formula | C₁₆H₁₉N | [1][2][3] |

| Molecular Weight | 225.33 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [2][3] |

| Melting Point | 110 °C | [1][4] |

| Boiling Point | 367.0 ± 11.0 °C (Predicted) | [2][4] |

| Density | 1.021 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Flash Point | 184.6 °C | [2] |

| Solubility | Soluble in common organic solvents such as ether, alcohol, and benzene. | [2] |

| Storage Temperature | 2-8°C, protect from light | [2][4] |

Hazard Identification and Toxicology

Comprehensive toxicological data for this compound is largely unavailable in the public domain. The Safety Data Sheet from Echemi indicates "no data available" for key toxicological endpoints such as acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[5]

However, as an aromatic amine, it is prudent to handle this compound with caution, as many compounds in this class are known to be hazardous. Primary aromatic amines, as a class, can be lipid-soluble and readily absorbed through the skin, and some have been associated with health hazards including carcinogenicity and mutagenicity.

GHS Hazard Statements and Precautionary Statements

While a full GHS classification is not consistently available, the following precautionary statements are provided in the Echemi SDS:[5]

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P317: If skin irritation occurs: Get medical help.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

Safe Handling and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a conservative approach to handling this compound is recommended. The following guidelines are based on general best practices for handling solid, potentially hazardous chemicals.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 2.

| Equipment | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust particles and splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn. | Prevents skin contact. |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended. | Minimizes inhalation of airborne particles. |

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures and Disposal

Accidental Release

-

Avoid dust formation.

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment (see Section 4.2).

-

Carefully sweep up the spilled solid material, avoiding the generation of dust.

-

Place the collected material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Do not allow the material to enter drains or waterways.

Experimental Protocols and Workflows

No specific experimental protocols for the use of this compound were found in the reviewed literature. However, a general workflow for the safe handling of a solid chemical in a laboratory setting is presented below.

Caption: A general experimental workflow for the safe handling of a solid chemical.

Logical Relationships in Chemical Safety and Handling

The safe handling of any chemical, including this compound, relies on a logical progression from understanding the hazards to implementing appropriate controls and being prepared for emergencies. The following diagram illustrates this relationship.

Caption: Logical flow of chemical safety and handling procedures.

Conclusion

While this compound is a valuable intermediate in materials science, the publicly available data on its specific toxicity and reactivity are limited. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this compound with a high degree of caution, adhering to the general principles of safe laboratory practice for aromatic amines. The use of appropriate engineering controls, personal protective equipment, and a thorough understanding of emergency procedures are paramount to ensuring a safe working environment. Always consult the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to Bis-(3,4-dimethyl-phenyl)-amine: From Historical Synthesis to Modern Therapeutic Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(3,4-dimethyl-phenyl)-amine, a diarylamine with the chemical formula C₁₆H₁₉N, has emerged from the annals of organic chemistry to become a molecule of significant interest, largely due to its integral role in the structure of GANT61, a potent inhibitor of the Hedgehog signaling pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to this compound, with a particular focus on its synthesis, physicochemical properties, and its modern application in the context of developmental biology and oncology.

While the specific historical record of the initial synthesis and discovery of this compound is not well-documented in readily available literature, the methods for its creation are rooted in foundational reactions of organic chemistry. The development of synthetic strategies for diarylamines, such as the Ullmann condensation and the Buchwald-Hartwig amination, provides the historical and chemical context for the production of this and related compounds.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | N-(3,4-dimethylphenyl)-3,4-dimethylaniline | [3] |

| CAS Number | 55389-75-8 | [3][4] |

| Molecular Formula | C₁₆H₁₉N | [3][4] |

| Molecular Weight | 225.33 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 110-132 °C | [3] |

| Boiling Point | 367.0 ± 11.0 °C (Predicted) | [4] |

| Solubility | Soluble in ether, alcohol, and benzene | [3] |

| Purity | >97.0% (GC) | [5] |

Historical Synthetic Methodologies

The synthesis of diarylamines like this compound has been historically achieved through several key named reactions in organic chemistry. These methods have evolved to offer greater efficiency and substrate scope.

Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1903, is a classic method for the formation of a carbon-nitrogen bond to create diarylamines. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at high temperatures. While historically significant, the harsh reaction conditions and the need for stoichiometric amounts of copper have led to the development of more modern techniques.

Buchwald-Hartwig Amination

A major advancement in the synthesis of diarylamines came with the development of the Buchwald-Hartwig amination in the mid-1990s. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with a broader range of substrates compared to the Ullmann condensation. The reaction typically employs a palladium catalyst with a phosphine ligand to couple an aryl halide or triflate with an amine.

Representative Experimental Protocol: Synthesis of a Diarylamine via Buchwald-Hartwig Amination

Materials:

-

Aryl halide (e.g., 4-bromo-o-xylene)

-

Amine (e.g., 3,4-dimethylaniline)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Add the base (typically 1.5-2.0 equivalents relative to the limiting reagent).

-

Add the aryl halide (1.0 equivalent) and the amine (1.0-1.2 equivalents).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired diarylamine.

Role in Hedgehog Signaling Pathway Inhibition

The this compound moiety is a critical component of the small molecule inhibitor GANT61.[2] GANT61 is a well-characterized antagonist of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis.[1][6] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers.[6]

GANT61 exerts its inhibitory effect by targeting the glioma-associated oncogene (GLI) family of transcription factors (GLI1 and GLI2).[7][8][9] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[6][10] This leads to a signaling cascade that ultimately results in the activation of GLI transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[6][10]

GANT61 bypasses the upstream components of the pathway and directly inhibits the activity of GLI1 and GLI2, preventing their binding to DNA and subsequent gene transcription.[8][11][12][13] This leads to a downregulation of Hh target genes, resulting in decreased cell proliferation and induction of apoptosis in cancer cells with an overactive Hh pathway.[1][7]

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of inhibition by GANT61.

Caption: The Hedgehog signaling pathway and the inhibitory action of GANT61.

Experimental Workflow for Assessing GANT61 Activity

The following diagram outlines a typical experimental workflow to assess the biological activity of GANT61, and by extension, compounds containing the this compound moiety, on cancer cells with an active Hedgehog pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. stemcell.com [stemcell.com]

- 3. chembk.com [chembk.com]

- 4. Cas 55389-75-8 | this compound [finechemical.net]

- 5. cymitquimica.com [cymitquimica.com]

- 6. cusabio.com [cusabio.com]

- 7. ashpublications.org [ashpublications.org]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 11. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Bis-(3,4-dimethyl-phenyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Bis-(3,4-dimethyl-phenyl)-amine, a valuable secondary amine intermediate in organic synthesis, particularly in the development of materials and pharmaceutical compounds. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction, a highly efficient method for the formation of carbon-nitrogen bonds. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization of the final product.

Introduction

This compound is a diarylamine that serves as a significant building block in various fields of chemical research. Its synthesis is a key step in the creation of more complex molecules with potential applications in medicinal chemistry and materials science. The Buchwald-Hartwig amination is a versatile and widely used cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines, often with high yields and good functional group tolerance.[1] This protocol details a specific application of this reaction for the synthesis of the title compound.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| This compound | C₁₆H₁₉N | 225.33 | 110 | White to light yellow powder/crystal | 55389-75-8 |

| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 49-52 | Brownish crystalline solid | 95-64-7 |

| 4-Bromo-1,2-dimethylbenzene | C₈H₉Br | 185.06 | -8 | Colorless liquid | 583-71-1 |

| Palladium(II) Acetate | C₄H₆O₄Pd | 224.50 | 205 (dec.) | Yellow-brown to orange powder | 3375-31-3 |

| X-Phos | C₃₃H₄₇P | 486.69 | 195-200 | White to off-white powder | 564483-18-7 |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 180 (dec.) | White to off-white powder | 865-48-5 |

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is adapted from established Buchwald-Hartwig amination procedures.[2][3]

Materials:

-

3,4-Dimethylaniline

-

4-Bromo-1,2-dimethylbenzene

-

Palladium(II) Acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 3,4-dimethylaniline (1.2 equivalents), 4-bromo-1,2-dimethylbenzene (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and X-Phos (0.04 equivalents).

-

Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

-

Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization:

-

Determine the melting point of the purified solid.

-

Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure and purity of this compound.

-

Further characterization can be performed using mass spectrometry and infrared spectroscopy.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Purification of Bis-(3,4-dimethyl-phenyl)-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Bis-(3,4-dimethyl-phenyl)-amine, a key intermediate in the synthesis of various organic materials, including those used in organic light-emitting diodes (OLEDs) and as antioxidants. The following sections outline common purification techniques, including recrystallization and column chromatography, along with methods for purity analysis.

Overview of Purification Strategies

The choice of purification method for this compound largely depends on the nature and quantity of impurities present in the crude product. Common impurities may include unreacted starting materials, byproducts from the synthesis, and residual solvents. The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

A general workflow for the purification and analysis of this compound is presented below.

Caption: General purification and analysis workflow for this compound.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The principle relies on the fact that the solubility of the desired compound and its impurities differ in a given solvent at different temperatures. For this compound, which is a non-polar molecule, a variety of organic solvents can be considered.

Solvent Selection

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the purification of structurally similar diarylamines, such as di-p-tolylamine, the following solvents are recommended for screening:

-

Hexane

-

Ethanol

-

Methanol

-

Toluene

-

Ethyl acetate

-

Mixtures of the above solvents (e.g., hexane/ethyl acetate)

Recrystallization Protocol

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (approximately 110 °C) to remove any residual solvent.[1]

Table 1: Recommended Solvents for Recrystallization

| Solvent System | Rationale | Expected Purity |

| Hexane | Good for non-polar compounds, often yields high-quality crystals. | >98% |

| Ethanol/Water | A polar solvent system that can be effective if impurities are significantly more or less polar. | Variable |

| Toluene | A non-polar aromatic solvent that may have good solubility characteristics. | >97% |

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, normal-phase chromatography using silica gel is a common and effective method.

Caption: Diagram of a typical column chromatography setup.

General Protocol for Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (typically 230-400 mesh) in the initial mobile phase solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase. A typical starting mobile phase for a non-polar compound like this compound is a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the compound.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 2: Recommended Conditions for Column Chromatography

| Parameter | Recommendation |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

| Expected Purity | >99% |

Purity Analysis

After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It provides information on both the retention time (indicative of the compound) and the mass spectrum (confirming the molecular weight and structure). A high-purity sample will show a single major peak in the gas chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is another chromatographic technique that can be used to assess purity. For aromatic amines, reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water is often effective. Purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the chemical structure of the purified compound and for detecting the presence of impurities. A clean spectrum with the expected chemical shifts and integration values is indicative of a high-purity sample.

Table 3: Summary of Purity Analysis Techniques

| Technique | Information Provided | Typical Purity Confirmation |

| GC-MS | Retention time, mass-to-charge ratio | Single major peak with correct mass spectrum. |

| HPLC | Retention time, peak area | Single major peak. |

| NMR (¹H, ¹³C) | Chemical structure, presence of impurities | Clean spectrum matching the expected structure. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all organic solvents with care as they are flammable and may be toxic.

-

Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to the high degree of purity required for their specific applications.

References

Application Note: Structural Characterization of Bis-(3,4-dimethyl-phenyl)-amine using ¹H and ¹³C NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-(3,4-dimethyl-phenyl)-amine, with the molecular formula C₁₆H₁₉N, is an aromatic amine derivative.[1] Aromatic amines are a crucial class of compounds in organic synthesis and are frequently incorporated into the structures of pharmaceuticals and materials. Accurate structural elucidation and characterization of these molecules are paramount for quality control, reaction monitoring, and understanding their chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.[2] This application note outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a standard protocol for its analysis.

Predicted NMR Data

Due to the symmetrical nature of this compound, a simplified NMR spectrum is anticipated. The two 3,4-dimethylphenyl groups are chemically equivalent, which reduces the number of unique signals. The predicted chemical shifts are based on the analysis of substituent effects on the benzene ring. The amine group is an electron-donating group, which typically causes an upfield shift (to lower ppm values) of the ortho and para protons and carbons of the aromatic ring. The methyl groups are also weakly electron-donating.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for this compound, typically dissolved in a deuterated solvent such as CDCl₃.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH | 5.0 - 6.0 | Singlet (broad) | 1H |

| Aromatic H (H-2, H-6) | 6.8 - 7.2 | Doublet | 4H |

| Aromatic H (H-5) | 6.6 - 7.0 | Doublet | 2H |

| Methyl H (CH₃ at C-3, C-4) | 2.1 - 2.4 | Singlet | 12H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-N) | 140 - 145 |

| C-2, C-6 | 120 - 125 |

| C-3, C-4 | 130 - 138 |

| C-5 | 115 - 120 |

| CH₃ | 19 - 22 |

Experimental Workflow

The general workflow for the NMR characterization of this compound is depicted below.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Experimental Protocols

The following are detailed methodologies for the NMR characterization of this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Data Acquisition

These protocols are based on a standard 400 MHz NMR spectrometer. Instrument parameters may need to be adjusted for different magnetic field strengths.

¹H NMR Spectroscopy

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain: Adjust automatically or manually to an appropriate level to avoid signal clipping.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of -2 to 12 ppm is generally adequate for most organic molecules.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard to obtain a spectrum with singlets for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.

-

Receiver Gain: Adjust automatically or manually.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A sweep width of 0 to 220 ppm is standard for most organic compounds.

-

Temperature: 298 K (25 °C).

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

-

For both ¹H and ¹³C spectra, perform peak picking to identify the chemical shift of each signal.

NMR spectroscopy is an indispensable tool for the structural verification of synthesized aromatic amines like this compound. The predicted ¹H and ¹³C NMR data, in conjunction with the provided experimental protocols, offer a comprehensive guide for researchers to confirm the identity and purity of this compound. Further two-dimensional NMR experiments, such as COSY and HSQC, can be employed to unambiguously assign all proton and carbon signals if required.

References

Application Note: Mass Spectrometric Analysis of Bis-(3,4-dimethyl-phenyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract